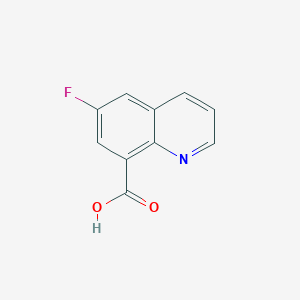
6-Fluoroquinoline-8-carboxylic acid
Übersicht
Beschreibung
6-Fluoroquinoline-8-carboxylic acid is a compound with the molecular formula C10H6NO2F and a molecular weight of 191.15 . It is a member of the fluoroquinolones, a class of compounds based on the quinoline ring system .
Synthesis Analysis
The synthesis of fluoroquinolones involves various structural modifications by incorporating substituents into different positions or by means of annelation . For instance, the chlorine in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles .Molecular Structure Analysis
The molecular structure of 6-Fluoroquinoline-8-carboxylic acid is based on the quinoline ring system, with a fluorine atom at the 6th position and a carboxylic acid group at the 8th position .Chemical Reactions Analysis
Fluoroquinolones, including 6-Fluoroquinoline-8-carboxylic acid, are known for their ability to form complexes with metals . The exact chemical reactions involving 6-Fluoroquinoline-8-carboxylic acid are not specified in the available literature.Wissenschaftliche Forschungsanwendungen
-
Antibacterial Applications
- Field : Medicinal Chemistry
- Application Summary : Fluoroquinolones, including 6-fluoroquinoline-8-carboxylic acid, are widely used as antibacterials . They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
- Method of Application : Fluoroquinolones inhibit bacterial DNA-gyrase, affecting bacteria reproduction . This allows them to have a high antibacterial activity .
- Results : Due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction, fluoroquinolones possess a high antibacterial activity .
-
Synthesis of Biologically and Pharmaceutically Active Quinoline
- Field : Synthetic Organic Chemistry
- Application Summary : Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- Method of Application : A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
- Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been synthesized .
-
Formation of Complexes with Metals
- Field : Inorganic Chemistry
- Application Summary : The formation of complexes of fluoroquinolones with metals has been considered . This is due to the ability of fluoroquinolones to form chelates with metal ions, which can enhance their antibacterial activity .
- Method of Application : The exact method of application can vary, but it generally involves reacting the fluoroquinolone with a metal salt in a suitable solvent .
- Results : The formation of these complexes can enhance the antibacterial activity of the fluoroquinolones .
-
Synthesis of Biologically Active Compounds
- Field : Medicinal Chemistry
- Application Summary : Fluoroquinolones, including 6-fluoroquinoline-8-carboxylic acid, can be used as starting materials in the synthesis of various biologically active compounds .
- Method of Application : The exact method of application can vary, but it generally involves reacting the fluoroquinolone with other reagents under suitable conditions to form the desired compound .
- Results : Various biologically active compounds can be synthesized using fluoroquinolones as starting materials .
-
Fluorine in Heterocyclic Chemistry
- Field : Organic Chemistry
- Application Summary : The data on 6-fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids and their structural analogues have been reviewed . Synthetic approaches to the quinolone system, as well as all kind of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .
- Method of Application : Various synthetic approaches and structural modifications have been used to construct the quinolone system .
- Results : The “structure-activity” relationships for antibacterial fluoroquinolones, as well as the data on other types of biological activity for the family of bi- and polycyclic fluoroquinolones are presented .
-
Use in Nanotechnology and Polymers
- Field : Nanotechnology and Polymer Chemistry
- Application Summary : Carboxylic acids, including 6-fluoroquinoline-8-carboxylic acid, can be used in different areas such as organic synthesis, nanotechnology, and polymers .
- Method of Application : Carboxylic acids can be used for obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification .
- Results : The application of carboxylic acids in these areas has led to the development of new materials and technologies .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-fluoroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRXPNAPTFDRBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712382 | |
| Record name | 6-Fluoroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinoline-8-carboxylic acid | |
CAS RN |
1306605-84-4 | |
| Record name | 6-Fluoro-8-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306605-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoroquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine](/img/structure/B1525018.png)
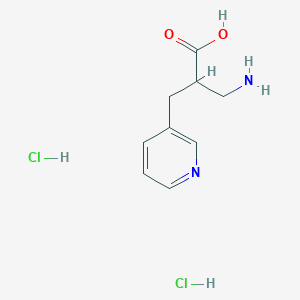
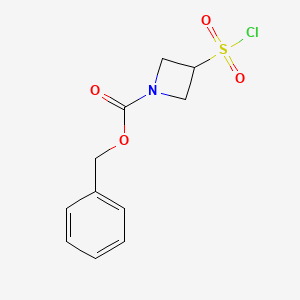
![2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1525024.png)
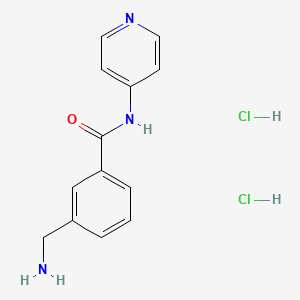

![Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1525027.png)
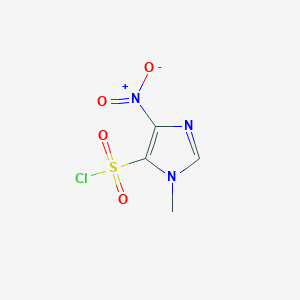
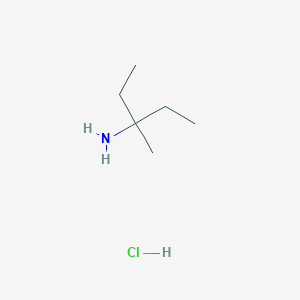
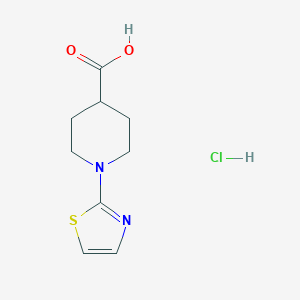

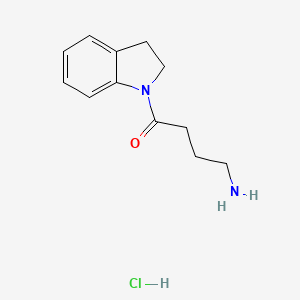
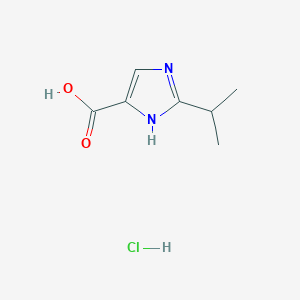
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine](/img/structure/B1525040.png)